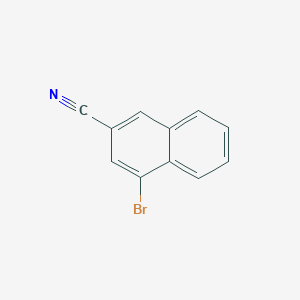

4-Bromonaphthalene-2-carbonitrile

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. biosynth.comgoogle.com Its rigid, planar, and aromatic nature provides a well-defined three-dimensional structure that can be strategically modified. justia.com This structural versatility has led to the widespread use of naphthalene derivatives in a multitude of applications.

In medicinal chemistry, the naphthalene moiety is present in numerous FDA-approved drugs with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. biosynth.com Compounds like naproxen, propranolol, and bedaquiline (B32110) are prominent examples of the successful incorporation of the naphthalene scaffold in drug design. biosynth.com The ability of the naphthalene core to be extensively functionalized allows for the fine-tuning of its biological activity and pharmacokinetic profile. justia.com

Beyond pharmaceuticals, naphthalene derivatives are crucial in materials science, finding use in the synthesis of dyes, surfactants, and advanced organic materials. google.com The extended π-system of naphthalene also imparts unique photophysical properties, making it a valuable component in the development of organic electronics and sensors.

Role of Halogen and Nitrile Functionalities in Chemical Design

The introduction of halogen and nitrile groups onto a molecular scaffold, such as naphthalene, profoundly influences its chemical character and reactivity. These functional groups are not mere appendages but are integral to the rational design of molecules with specific properties.

Halogen Functionalities: Halogen atoms (fluorine, chlorine, bromine, iodine) are frequently incorporated into organic molecules to modulate their physical and chemical properties. synchem.de They can increase a compound's polarity and boiling point. synchem.de In the context of chemical reactions, halogens, particularly bromine and chlorine, are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable handles for further synthetic transformations. synchem.desigmaaldrich.com

Furthermore, halogens can participate in a specific type of non-covalent interaction known as halogen bonding. This interaction, where the halogen atom acts as a Lewis acid, is increasingly being exploited in drug design and crystal engineering to enhance binding affinity and control molecular assembly. bldpharm.com

Nitrile Functionalities: The nitrile group (-C≡N) is a versatile functional group with a unique set of properties. google.com Its strong dipole moment and linear geometry contribute to the polarity of a molecule and can influence its solubility and boiling point. synchem.de In medicinal chemistry, the nitrile group is often used as a bioisostere for carbonyl or hydroxyl groups and can act as a hydrogen bond acceptor, engaging in crucial interactions with biological targets. google.com

The nitrile group can also enhance the pharmacokinetic profile of a drug candidate and, in some cases, can act as a reactive "warhead" to form covalent bonds with a target protein. biosynth.com From a synthetic standpoint, the nitrile group is a valuable intermediate that can be readily hydrolyzed to carboxylic acids or reduced to primary amines, providing access to a wide range of other compound classes.

Overview of Research Trajectories for 4-Bromonaphthalene-2-carbonitrile and Analogues

This compound is a specific example of a halogenated naphthalene nitrile that has garnered interest in chemical research. Its structure combines the features of the naphthalene scaffold with the reactivity and modulatory effects of both a bromo and a nitrile group.

Initial research on this compound has pointed towards its potential as a potent inhibitor of tachykinin receptors. biosynth.com Tachykinin receptors are a class of G protein-coupled receptors that are involved in a variety of physiological processes, and their modulation is a target for the treatment of several diseases.

The synthesis of this compound is noted to be achievable through the carbonylation of naphthalene. biosynth.com While specific, detailed synthetic procedures for this exact isomer in the public domain are scarce, related compounds like 4-bromonaphthalene-1-carbonitrile (B1283296) have been synthesized through multi-step processes starting from 1-methylnaphthalene. google.com The development of efficient and scalable synthetic routes is a key area of research for enabling further investigation of this and related compounds.

The research trajectory for this compound and its analogues is likely to focus on several key areas:

Medicinal Chemistry: Further exploration of its activity as a tachykinin receptor antagonist, including structure-activity relationship (SAR) studies to optimize potency and selectivity. This would involve the synthesis of analogues with variations in the substitution pattern on the naphthalene ring.

Chemical Biology: Use as a chemical probe to study the biology of tachykinin receptors and their role in disease.

Synthetic Methodology: Development of novel and efficient synthetic methods for the preparation of polysubstituted naphthalene derivatives, which remains a significant challenge in organic synthesis.

The combination of a versatile scaffold with key functional groups makes this compound a compound of interest for further scientific exploration, with potential applications in the development of new therapeutic agents and research tools.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆BrN | biosynth.com |

| Molecular Weight | 232.08 g/mol | biosynth.com |

| CAS Number | 496835-91-7 | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVLFPVBNRQPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704783 | |

| Record name | 4-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496835-91-7 | |

| Record name | 4-Bromonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromonaphthalene 2 Carbonitrile

Direct Functionalization Approaches on Naphthalene (B1677914) Precursors

The synthesis of 4-Bromonaphthalene-2-carbonitrile can be approached by the sequential introduction of the bromo and cyano functionalities onto a naphthalene starting material. This requires careful consideration of regioselectivity to ensure the desired 2,4-substitution pattern.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the naphthalene ring is a critical step. The regioselectivity of bromination is influenced by the nature of the directing group already present on the naphthalene core. For instance, starting with 2-naphthonitrile (B358459), the cyano group is a meta-director. However, direct bromination of 2-naphthonitrile can lead to a mixture of products, making the isolation of the desired 4-bromo isomer challenging.

To achieve higher regioselectivity, alternative methods are often employed. One such strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable catalyst. The reaction conditions, including solvent and temperature, play a crucial role in directing the bromine to the desired position. The stability of the intermediate radical in radical bromination also influences the final product distribution. reddit.com

Another approach to control regioselectivity is through the use of blocking groups or by performing the bromination under specific conditions that favor kinetic or thermodynamic product formation. For example, the bromination of certain naphthalene derivatives can be highly regioselective under carefully controlled low-temperature conditions.

Directed Cyanation Reactions

The direct introduction of a cyano group onto a pre-brominated naphthalene precursor is another viable synthetic route. Direct C-H cyanation methods are of increasing interest as they offer a more atom-economical approach. nih.govnih.gov Photoredox catalysis using an acridinium (B8443388) catalyst and trimethylsilyl (B98337) cyanide under an aerobic atmosphere has been shown to be effective for the direct C-H cyanation of arenes. nih.gov This method proceeds at room temperature and is compatible with various functional groups. nih.gov

Palladium-catalyzed non-directed C-H cyanation of arenes has also been developed, utilizing 2-pyridone as a ligand to accelerate the reaction. nih.gov Kinetic isotope effect studies suggest that C-H bond cleavage is the rate-limiting step in this process. nih.gov While these methods are promising for general arene cyanation, their specific application to achieving the 4-bromo-2-cyano substitution pattern on naphthalene requires careful optimization of starting materials and reaction conditions to control the regioselectivity of the cyanation step.

Convergent Synthesis from Substituted Naphthalene Derivatives

Convergent synthetic strategies involve the coupling of two pre-functionalized fragments. In the context of this compound, this typically involves the cyanation of a dibromonaphthalene precursor.

Metal-Catalyzed Cyanation of Aryl Bromides

The transition metal-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis for the preparation of aryl nitriles. rsc.org These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

Copper-Mediated Protocols

Copper-catalyzed cyanation reactions have a long history and continue to be refined. Copper(I) cyanide is a common cyanide source, often used in stoichiometric amounts at elevated temperatures. However, recent advancements have led to catalytic protocols. For instance, the use of CuI as a catalyst with K4[Fe(CN)6] as the cyanide source has been shown to be effective for the cyanation of N-heteroaryl bromides. researchgate.net

A notable development is the copper-mediated radiocyanation of aryl diazonium salts and aryl iodides, which proceeds via aryl radical intermediates. nih.gov This method is remarkably mild, occurring at room temperature within minutes, and tolerates sterically hindered substrates. nih.gov The choice of copper source and ligand is critical for high reaction efficiency. nih.gov

| Catalyst System | Cyanide Source | Substrate | Conditions | Yield |

| Cu(MeCN)4PF6 / 1,10-phenanthroline | [11C]CuCN | Aryl diazonium salt | Acetonitrile, Room Temp, 5 min | 94% (RCC) |

RCC: Radiochemical Conversion

Palladium-Catalyzed Routes

Palladium-catalyzed cyanation reactions are highly versatile and have been extensively studied. nih.govsci-hub.semit.edu These methods often employ a palladium catalyst in combination with a suitable ligand and a cyanide source. A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide ion. nih.gov To circumvent this, various strategies have been developed, including the use of less soluble cyanide sources like K4[Fe(CN)6] or Zn(CN)2. researchgate.netsci-hub.semit.edu

Mild palladium-catalyzed cyanation of aryl halides and triflates has been achieved at temperatures ranging from room temperature to 40 °C using low catalyst loadings. mit.edu These conditions tolerate a wide range of functional groups. mit.edu For instance, the cyanation of aryl bromides with electron-withdrawing groups proceeds efficiently without side reactions. mit.edu

More recent protocols have focused on the cyanation of less reactive aryl chlorides, which are often more readily available and less expensive than their bromide and iodide counterparts. nih.gov The use of third-generation palladacycle precatalysts with ligands like XPhos has enabled the efficient cyanation of (hetero)aryl chlorides and bromides at ≤ 100 °C in as little as one hour. nih.gov

| Catalyst/Ligand | Cyanide Source | Substrate | Base | Solvent | Temperature | Time | Yield |

| Pd(PPh3)4 | K4Fe(CN)6·3H2O | Aryl nonaflate | Na2CO3 | DMF | 40 °C | 3 h | Excellent |

| Pd(OAc)2 / dppf | Zn(CN)2 | Aryl chloride | Zn | - | - | - | - |

| P1 / XPhos | KCN | Aryl chloride | K3PO4 | Dioxane/H2O | 100 °C | 1 h | High |

Transformation of Carboxylic Acid Derivatives (e.g., from 4-Bromo-2-naphthoate)

The conversion of carboxylic acid derivatives, particularly esters like methyl 4-bromo-2-naphthoate or the corresponding carboxylic acid, 4-bromo-2-naphthoic acid, represents a common and direct route to this compound. This transformation typically proceeds through a two-step sequence involving the formation of a primary amide, followed by dehydration.

The initial step is the aminolysis of the ester or the conversion of the carboxylic acid into an amide. libretexts.org For instance, methyl 4-bromo-2-naphthoate can be treated with ammonia (B1221849) or an ammonia equivalent to form 4-bromo-2-naphthamide. Alternatively, 4-bromo-2-naphthoic acid can be activated, for example, with thionyl chloride to form the acyl chloride, which is then reacted with ammonia to yield the amide.

The subsequent and crucial step is the dehydration of the primary amide to the corresponding nitrile. A variety of dehydrating agents can be employed for this purpose. Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or cyanuric chloride. The choice of reagent and reaction conditions, such as solvent and temperature, is critical for achieving high yields and minimizing side reactions.

| Step | Reactant | Reagent(s) | Product | Typical Conditions |

| 1. Amidation | Methyl 4-bromo-2-naphthoate | NH₃ | 4-Bromo-2-naphthamide | High pressure, heat |

| 1. Amidation | 4-Bromo-2-naphthoic acid | 1. SOCl₂ 2. NH₃ | 4-Bromo-2-naphthamide | 1. Reflux 2. Aqueous NH₃ |

| 2. Dehydration | 4-Bromo-2-naphthamide | P₂O₅, SOCl₂, or POCl₃ | This compound | Inert solvent, heat |

Multi-Step Synthesis from Methylnaphthalene Derivatives

An alternative and more complex synthetic pathway to this compound starts from methylnaphthalene derivatives, such as 2-methylnaphthalene (B46627). This multi-step approach offers flexibility in introducing the bromo and cyano functionalities at specific positions on the naphthalene ring. A plausible sequence, analogous to the synthesis of the 1-carbonitrile isomer, involves initial bromination of the naphthalene core, followed by functionalization of the methyl group, and its eventual conversion to the nitrile. google.com

The first step is the regioselective bromination of 2-methylnaphthalene to yield 4-bromo-2-methylnaphthalene. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. google.com

Following the bromination of the ring, the methyl group is activated for further transformation. This is typically done via radical bromination of the benzylic position using NBS and a radical initiator like benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride, to produce 4-bromo-2-(bromomethyl)naphthalene. google.com

The resulting bromomethylnaphthalene derivative is then converted into the nitrile. A common method is the Sommelet reaction, where the bromomethyl compound reacts with hexamethylenetetramine to form an aldehyde (4-bromo-2-naphthaldehyde). google.com The aldehyde is subsequently converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride. google.com Finally, dehydration of the oxime, for instance with acetic anhydride (B1165640) or a copper catalyst, yields the desired this compound. google.com

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Conditions |

| 1 | 2-Methylnaphthalene | N-Bromosuccinimide (NBS) | 4-Bromo-2-methylnaphthalene | Acetonitrile, room temp. google.com |

| 2 | 4-Bromo-2-methylnaphthalene | NBS, Benzoyl Peroxide (BPO) | 4-Bromo-2-(bromomethyl)naphthalene | CCl₄, reflux google.com |

| 3 | 4-Bromo-2-(bromomethyl)naphthalene | Hexamethylenetetramine, H₂O/AcOH | 4-Bromo-2-naphthaldehyde | Reflux google.com |

| 4 | 4-Bromo-2-naphthaldehyde | NH₂OH·HCl, Triethylamine | 4-Bromo-2-naphthaldehyde oxime | Acetonitrile, reflux google.com |

| 5 | 4-Bromo-2-naphthaldehyde oxime | Acetic Anhydride | This compound | Reflux google.com |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is a critical aspect of synthesizing this compound, aiming to maximize product yield and purity while minimizing reaction times and the formation of byproducts.

In the transformation of carboxylic acid derivatives, the choice of dehydrating agent and the reaction temperature are key variables. For the dehydration of 4-bromo-2-naphthamide, a comparative study of different dehydrating agents could reveal the most efficient option. For example, while phosphorus pentoxide is highly effective, its heterogeneous nature can sometimes complicate product isolation. Homogeneous reagents like thionyl chloride or phosphoryl chloride might offer smoother reactions and easier workups, though they may require careful temperature control to prevent side reactions like chlorination of the naphthalene ring.

For the multi-step synthesis from methylnaphthalene derivatives, each step presents opportunities for optimization. In the initial bromination of 2-methylnaphthalene, the stoichiometry of NBS and the reaction temperature can be fine-tuned to maximize the yield of the desired 4-bromo isomer and minimize the formation of di- and poly-brominated products. researchgate.net Similarly, in the subsequent benzylic bromination, controlling the amount of radical initiator and the reaction time is crucial to prevent over-bromination.

In the final steps of converting the aldehyde to the nitrile, the choice of catalyst and solvent for the dehydration of the oxime can significantly impact the yield. While acetic anhydride is a classic reagent, modern catalytic systems, potentially involving transition metals or Lewis acids, could offer milder reaction conditions and higher efficiency. google.com The use of continuous-flow microreactors has also been shown to improve yields and reduce reaction times in similar multi-step syntheses by allowing for precise control over reaction parameters. researchgate.net

| Reaction Step | Parameter to Optimize | Potential Variations | Goal |

| Amide Dehydration | Dehydrating Agent | P₂O₅, SOCl₂, POCl₃, Cyanuric Chloride | Maximize yield, simplify workup |

| Aromatic Bromination | Solvent, Temperature | Acetonitrile, CCl₄, -20°C to room temp. | Improve regioselectivity, minimize byproducts |

| Oxime Dehydration | Catalyst, Solvent | Acetic Anhydride, Copper salts, Acetonitrile, Toluene | Increase yield, reduce reaction time |

By systematically investigating these parameters, synthetic chemists can develop robust and efficient protocols for the preparation of this compound, a valuable building block in organic synthesis.

Chemical Reactivity and Derivatization of 4 Bromonaphthalene 2 Carbonitrile

Cross-Coupling Chemistry at the Bromo Position

The carbon-bromine bond in 4-Bromonaphthalene-2-carbonitrile is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are most commonly employed for these transformations due to their high efficiency and functional group tolerance. uni-rostock.de

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgchemrxiv.org For this compound, the bromo group serves as the electrophilic partner, readily undergoing reaction with various aryl- or vinylboronic acids (or their corresponding esters) to yield substituted naphthalene (B1677914) derivatives.

The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthalene ring to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base. researchgate.net

Reductive Elimination: The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

A variety of palladium catalysts and ligands can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The reaction conditions are generally mild, offering broad substrate scope and tolerance to the existing cyano group. researchgate.netmdpi.com For instance, the coupling of the structurally similar 4-bromobenzonitrile (B114466) with phenylboronic acid proceeds efficiently, indicating that this compound would be an excellent substrate for similar transformations. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Phenylnaphthalene-2-carbonitrile |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 4-(4-Methoxyphenyl)naphthalene-2-carbonitrile |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 4-Vinylnaphthalene-2-carbonitrile |

| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DME/H₂O | 4-(Thiophen-2-yl)naphthalene-2-carbonitrile |

Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source. mdpi.com This reaction is a highly effective method for converting aryl bromides, such as this compound, into a variety of carbonyl derivatives including esters, amides, and carboxylic acids. The reaction typically proceeds under a CO atmosphere in the presence of a palladium catalyst and a suitable nucleophile. nih.gov

When performed with an alcohol (e.g., methanol), the reaction yields the corresponding methyl ester (methyl 4-cyanonaphthalene-2-carboxylate). If an amine is used as the nucleophile, the corresponding amide is formed. nih.gov This transformation allows for the direct and regioselective synthesis of valuable carbonyl-containing compounds from the aryl bromide precursor. nih.gov Modern protocols often utilize ligands like Xantphos, which enable the reaction to proceed at atmospheric pressure of CO, enhancing safety and convenience. nih.gov

Table 2: Palladium-Catalyzed Carbonylation of this compound

| Nucleophile | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Methanol | Pd(OAc)₂/Xantphos | Et₃N | Toluene | Methyl 4-cyanonaphthalene-2-carboxylate |

| N,O-Dimethylhydroxylamine HCl | Pd(OAc)₂/Xantphos | Na₂CO₃ | Toluene | 4-Cyano-N-methoxy-N-methylnaphthalene-2-carboxamide (Weinreb amide) |

| Aniline | Pd(OAc)₂/Xantphos | Na₂CO₃ | Toluene | 4-Cyano-N-phenylnaphthalene-2-carboxamide |

| Water (followed by acidification) | PdI₂ | - | - | 4-Cyanonaphthalene-2-carboxylic acid |

Beyond the Suzuki and carbonylation reactions, the bromo position of this compound is amenable to a wide array of other metal-catalyzed cross-coupling reactions, further expanding its synthetic utility.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent, catalyzed by palladium. It offers a complementary approach to the Suzuki reaction, particularly when the corresponding organostannane is more readily available or stable than the organoboron compound. libretexts.org

Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is another powerful tool for C-C bond formation. libretexts.org It is known for its high reactivity, although organozinc compounds can be sensitive to air and moisture. libretexts.org

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. It provides a direct route to introduce vinyl or substituted vinyl groups at the 4-position of the naphthalene core. researchgate.net

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the aryl bromide with a terminal alkyne, yielding an aryl-substituted alkyne. This is a highly reliable method for installing alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary). It is a key method for synthesizing arylamines. Similarly, an analogous C-O coupling can be achieved with alcohols or phenols.

Transformations Involving the Carbonitrile Moiety

The carbonitrile group is a versatile functional group that can be converted into several other important functionalities, primarily amines and carboxylic acid derivatives.

The nitrile group can be fully hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In the case of this compound, this transformation produces 4-bromonaphthalene-2-carboxylic acid. biosynth.com This carboxylic acid can then serve as a precursor for the synthesis of esters, amides (via activation and coupling with an amine), and other acid derivatives.

Partial hydrolysis of the nitrile group can lead to the formation of the corresponding primary amide, 4-bromonaphthalene-2-carboxamide. This transformation can often be achieved under carefully controlled acidic or basic conditions, or by using specific catalysts. Amide formation is a cornerstone of medicinal chemistry, and various methods exist to synthesize them from either nitriles or the corresponding carboxylic acids. unimi.it

The reduction of the nitrile group provides a direct route to primary amines. The resulting (4-bromonaphthalen-2-yl)methanamine is a valuable building block, containing a reactive aminomethyl group. Several methods are available for this transformation. wikipedia.org

Catalytic Hydrogenation: This is an economical and widely used method where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orgchemguide.co.uk The reaction is typically carried out under pressure.

Chemical Reduction: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. chemguide.co.uk Other borane-based reagents, like diborane (B8814927) or diisopropylaminoborane, can also be employed for this reduction, sometimes offering better selectivity in the presence of other reducible functional groups. nih.gov

Table 3: Reduction of this compound to the Corresponding Amine

| Reagent | Conditions | Product |

|---|---|---|

| H₂ / Raney Nickel | High pressure, elevated temperature | (4-Bromonaphthalen-2-yl)methanamine |

| Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O 2. Aqueous workup | (4-Bromonaphthalen-2-yl)methanamine |

| Diisopropylaminoborane / cat. LiBH₄ | THF, 25°C to reflux | (4-Bromonaphthalen-2-yl)methanamine |

| Ammonia (B1221849) borane (B79455) / TiCl₄ | DCE, reflux | (4-Bromonaphthalen-2-yl)methanamine |

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.commasterorganicchemistry.com This reactivity is a cornerstone for the derivatization of this compound, allowing for the introduction of a variety of functional groups.

Common nucleophilic addition reactions that nitriles undergo include hydrolysis, reduction, and the addition of organometallic reagents. masterorganicchemistry.com While specific studies on this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from the well-established chemistry of aromatic nitriles.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield the corresponding carboxylic acid. masterorganicchemistry.com For this compound, this would lead to the formation of 4-bromonaphthalene-2-carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (4-bromo-2-naphthalenyl)methanamine, a valuable intermediate for the synthesis of various nitrogen-containing compounds.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the nitrile carbon. synchem.delibretexts.orgnih.gov The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. synchem.de For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce 1-(4-bromo-2-naphthalenyl)ethanone after hydrolysis.

| Nucleophile | Reagent Example | Expected Product after Workup |

| Water (Hydrolysis) | H₃O⁺ or OH⁻ | 4-Bromonaphthalene-2-carboxylic acid |

| Hydride (Reduction) | LiAlH₄ | (4-Bromo-2-naphthalenyl)methanamine |

| Organometallic | RMgX or RLi | 1-(4-Bromo-2-naphthalenyl)-1-alkanone |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The naphthalene core of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system. The existing substituents—the bromo and cyano groups—play a crucial role in directing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Naphthalene is generally more reactive towards electrophiles than benzene (B151609). youtube.comlibretexts.org Electrophilic attack on naphthalene preferentially occurs at the C1 (α) position due to the greater stability of the resulting carbocation intermediate. libretexts.org In this compound, the existing bromo and cyano groups are deactivating and meta-directing. However, the directing effects on a naphthalene ring system can be complex. For instance, the Friedel-Crafts acetylation of 2-bromonaphthalene (B93597) can yield a mixture of isomers depending on the reaction conditions. science.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Nucleophilic Aromatic Substitution (SNA_r): The replacement of the bromine atom on the naphthalene ring by a nucleophile is another important transformation. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for attack. libretexts.orgorgsyn.org The cyano group at the 2-position is electron-withdrawing and would activate the C4-bromo position towards nucleophilic attack to some extent. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. libretexts.org For example, the reaction with an amine, such as in the Buchwald-Hartwig amination, could be employed to replace the bromine atom.

| Reaction Type | Reagent Example | Expected Product |

| Nitration | HNO₃/H₂SO₄ | Isomeric mixture of nitro-4-bromonaphthalene-2-carbonitriles |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Isomeric mixture of acetyl-4-bromonaphthalene-2-carbonitriles |

| Amination (SNAr) | R₂NH, Pd catalyst | 4-(Dialkylamino)naphthalene-2-carbonitrile |

| Alkoxylation (SNAr) | NaOR | 4-Alkoxynaphthalene-2-carbonitrile |

Exploration of Tandem and Cascade Reactions

The dual functionality of this compound makes it an attractive substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such processes are highly efficient in building molecular complexity from relatively simple starting materials.

While specific tandem reactions starting directly from this compound are not widely reported, its structure suggests several possibilities. For example, a sequence could be initiated by a nucleophilic addition to the nitrile group, followed by an intramolecular cyclization involving the bromo-substituted position. Alternatively, a metal-catalyzed cross-coupling reaction at the C-Br bond could introduce a functionality that subsequently participates in a reaction with the nitrile group.

Research on related systems, such as the tandem reactions of 2-alkynylbenzonitriles, demonstrates the potential for nitrile groups to participate in sophisticated cascade processes to form complex heterocyclic structures like 1-aminonaphthalene-2-carboxylates and 9-aminonaphtho[2,3-c]furan-1(3H)-ones. This suggests that with judicious choice of reactants and conditions, this compound could be a valuable precursor in similar complex synthetic strategies.

Advanced Research Applications and Functional Materials

4-Bromonaphthalene-2-carbonitrile as a Key Synthetic Intermediate

The utility of this compound as a foundational element in organic synthesis is a growing area of research. Its ability to participate in a range of coupling and cyclization reactions makes it an attractive starting material for constructing more elaborate molecular frameworks.

While direct, specific examples of the use of this compound in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) are not extensively detailed in publicly available literature, its structure is inherently suited for such applications. The bromo group can readily participate in cross-coupling reactions like the Suzuki or Stille coupling, allowing for the connection of other aromatic or aliphatic fragments. Subsequent intramolecular cyclization reactions, potentially involving the nitrile group, could then be employed to form additional fused rings, thereby expanding the polycyclic system. The development of carboxy-substituted (hetero)aromatic ring derivatives from this compound has been noted in patent literature. google.comgoogle.com

The dual functionality of this compound makes it a promising candidate for the synthesis of various heterocyclic compounds. The nitrile group can be transformed into a variety of other functional groups, such as amines or carboxylic acids, which can then be utilized in cyclization reactions to form nitrogen- or oxygen-containing heterocycles. Furthermore, the bromine atom can serve as a handle for introducing other functionalities or for participating in metal-catalyzed C-N or C-O bond-forming reactions to construct heterocyclic rings. Patents have described the use of this compound in the preparation of carboxy-substituted (hetero)aromatic ring derivatives. google.comgoogle.com

Development of Functional Materials

The electronic and photophysical properties of the naphthalene (B1677914) core, combined with the modulating effects of the bromo and cyano substituents, position this compound as a precursor for the development of advanced functional materials.

The naphthalene moiety is a well-known chromophore, and its derivatives are often investigated for their fluorescent and other optical properties. While specific research detailing the direct use of this compound in this area is limited, its potential is clear. The electron-withdrawing nature of the nitrile group and the heavy-atom effect of the bromine can significantly influence the photophysical properties of any resulting dye molecules.

Naphthalene-containing molecules are frequently employed in the emissive and charge-transporting layers of OLEDs. The rigid, planar structure of the naphthalene core can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. Although no direct application of this compound in OLEDs has been reported, its derivatives could potentially be designed to exhibit specific emission colors or to function as host materials for phosphorescent emitters. The bromo-substituent, in particular, could promote intersystem crossing, a key process in the mechanism of phosphorescent OLEDs.

Photoresponsive, or photochromic, materials change their properties upon exposure to light. The naphthalene framework can be incorporated into larger molecular systems that undergo photo-induced transformations. While there is no specific literature on photoresponsive materials derived directly from this compound, the bromo and cyano groups offer synthetic handles to link the naphthalene unit to known photochromic scaffolds. This could allow for the development of new materials with tunable photo-switching behavior.

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

While direct reports detailing the incorporation of this compound into Metal-Organic Frameworks (MOFs) are not prevalent, its chemical characteristics suggest a strong potential for such applications. The nitrile group is a well-established coordinating moiety for metal ions, and the aromatic naphthalene system can engage in π-π stacking interactions, both of which are fundamental to the construction of MOFs and other supramolecular assemblies.

Boronic acids, for instance, are known to be popular in supramolecular chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov The nitrile functionality within this compound could participate in similar non-covalent interactions, such as O-H···N hydrogen bonds, with appropriate co-formers to create complex, self-assembled structures. nih.gov These assemblies can form exotic networks, including stacked layers, helical chains, and crossed ribbons, depending on the molecular conformation of the interacting components. nih.gov The bromo-substituent further offers a site for post-synthetic modification within a framework, potentially altering the framework's properties, such as porosity or catalytic activity.

Catalysis Research (as a ligand or scaffold component)

In the field of catalysis, this compound serves as a valuable scaffold. The bromo- group is a key functional handle for engaging in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the covalent attachment of the bromonaphthalene unit to other organic fragments, building more complex molecules that can serve as ligands for catalytic metal centers.

The nitrile group can also act as a coordinating ligand for a transition metal, while the rest of the molecule provides a rigid backbone that can influence the steric and electronic environment of the catalytic center. This modulation is critical for controlling the selectivity and efficiency of a catalytic reaction. The synthesis of derivatives via the bromo- and cyano- groups allows for the systematic tuning of ligand properties for specific catalytic applications.

Research into Biologically Relevant Scaffolds and Inhibitor Development

The naphthalene carbonitrile motif is a recognized pharmacophore in the development of therapeutic agents. The specific substitution pattern of this compound makes it a precursor for scaffolds targeting important biological systems.

Synthesis of Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor Scaffolds

The excitatory amino acid transporters (EAATs) are crucial for regulating glutamate (B1630785) concentration in the central nervous system, and their dysfunction is implicated in various neurological disorders. nih.gov Research into selective inhibitors for EAAT subtypes is therefore of high pharmacological interest.

A study focused on the structure-activity relationship of an EAAT1 inhibitor, UCPH-101, provides a clear example of how naphthalene-based structures are utilized. nih.gov Although UCPH-101 itself is 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the research involved synthesizing and evaluating a series of analogues with different substitutions on the naphthalene ring. nih.gov This work highlights the importance of the naphthalene moiety for activity and demonstrates how precursors like this compound could be used to generate novel analogues for testing.

The study separated diastereomeric pairs and found that the absolute configuration was critical for inhibitory activity. Analogues 11a (RS-isomer) and 12b (RR-isomer) showed significant inhibition of EAAT1, whereas their counterparts 11b (SS-isomer) and 12a (SR-isomer) were inactive. nih.gov This stereospecificity underscores the precise structural requirements for binding to the transporter.

Table 1: Inhibitory Activity of UCPH-101 Analogues against EAAT1

| Compound | Stereoisomer | EAAT1 Inhibition (IC₅₀) |

| Analogue 9 | - | 20 µM |

| Analogue 8 | - | >100 µM |

| Analogue 10 | - | >100 µM |

| Analogue 11a | RS-isomer | 5.5 µM |

| Analogue 11b | SS-isomer | >300 µM |

| Analogue 12a | SR-isomer | >300 µM |

| Analogue 12b | RR-isomer | 3.8 µM |

Data sourced from a study on EAAT1 inhibitors. nih.gov

Investigation of Dihydropyrimidinone Derivatives

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds well-known for a wide spectrum of biological activities, including antiviral, antibacterial, and anti-cancer properties. globalresearchonline.net The synthesis of these molecules is most famously achieved through the Biginelli reaction, a one-pot, multi-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. globalresearchonline.net

The versatility of the Biginelli reaction allows for the incorporation of diverse structural motifs into the DHPM scaffold. This compound can serve as a starting material to synthesize a key component for this reaction. For example, the nitrile group can be hydrolyzed to a carboxylic acid and then reduced to an aldehyde, yielding 4-bromo-2-naphthaldehyde. This aldehyde, bearing the bromonaphthalene scaffold, can then be used in a Biginelli reaction to produce novel DHPM derivatives. The presence of the bulky and lipophilic bromonaphthalene group would be expected to significantly influence the pharmacological profile of the resulting compounds, potentially leading to new therapeutic agents. Researchers have explored numerous modifications to the classical Biginelli reaction to improve yields and reduce reaction times, making the synthesis of such complex derivatives increasingly feasible. globalresearchonline.net

Spectroscopic and Computational Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 4-Bromonaphthalene-2-carbonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized for complete structural assignment.

While specific experimental data for this compound is not detailed in the reviewed literature, the expected spectral characteristics can be predicted based on the known effects of bromo- and cyano-substituents on the naphthalene (B1677914) ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the substituted naphthalene core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrile groups. The proton on C1 (adjacent to the nitrile) and the proton on C3 (adjacent to the bromine) would likely appear as singlets or narrow doublets due to the absence of adjacent protons, while the protons on the unsubstituted ring (C5, C6, C7, C8) would show more complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.

Carbon-¹³ (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would display 11 unique signals, one for each carbon atom in the molecule. The signals for the carbon atoms directly bonded to the electron-withdrawing bromine (C4) and nitrile (C2) groups would be shifted accordingly. The nitrile carbon itself (C≡N) typically appears in a distinct region of the spectrum, often around δ 117-120 ppm. oregonstate.edu The two quaternary carbons of the naphthalene ring fusion (C4a, C8a) and the two carbons bearing substituents (C2, C4) would also be identifiable. Chemical shift values for carbon atoms in organic molecules are spread over a much wider range (up to 200 ppm) compared to protons. nih.gov

Interactive Table 1. Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Position | Predicted Chemical Shift (δ, ppm) |

| H-1 | ~8.2 | s | C1 | ~130-135 |

| H-3 | ~8.0 | s | C2 | ~110-115 |

| H-5 | ~7.9 | d | C3 | ~135-140 |

| H-6 | ~7.7 | t | C4 | ~125-130 |

| H-7 | ~7.8 | t | C4a | ~130-135 (Quaternary) |

| H-8 | ~8.1 | d | C5 | ~128-132 |

| C6 | ~127-130 | |||

| C7 | ~127-130 | |||

| C8 | ~125-128 | |||

| C8a | ~130-135 (Quaternary) | |||

| CN | ~117-120 |

To unambiguously assign each proton and carbon signal, two-dimensional (2D) NMR experiments are essential. nih.gov These techniques reveal correlations between nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons on the unsubstituted ring (H5 through H8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from H1 and H3 to the nitrile carbon (C≡N) would confirm their proximity to the C2 position. Similarly, long-range correlations from protons to the brominated carbon (C4) would solidify its assignment. The combination of these 2D methods allows for the complete and confident assignment of the structure of this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Confirmation (e.g., HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. rsc.org

For this compound (C₁₁H₆BrN), the exact mass can be calculated. A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent molecular ion peaks in the mass spectrum: the [M]⁺ peak and the [M+2]⁺ peak, which have a characteristic intensity ratio of roughly 1:1. HRMS analysis would confirm the molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of precision (typically within 5 ppm). nih.gov

Interactive Table 2. HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| C₁₁H₆BrN | [C₁₁H₆⁷⁹BrN+H]⁺ | 231.9756 | Confirmation of molecular formula with high accuracy and observation of a ~1:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks. |

| [C₁₁H₆⁸¹BrN+H]⁺ | 233.9736 |

X-ray Diffraction Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles. To perform this analysis, a high-quality single crystal of the compound is required. While SCXRD data for this compound itself is not available in the surveyed literature, this technique has been successfully applied to various brominated naphthalene derivatives. cardiff.ac.ukresearchgate.net For a derivative of this compound, an SCXRD analysis would unambiguously confirm the substitution pattern on the naphthalene ring and reveal details about its solid-state packing, such as intermolecular interactions like π-stacking, which can influence the material's physical properties. umn.edu

Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze the bulk properties of a crystalline solid. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a microcrystalline powder. researchgate.net The technique provides a distinct diffraction pattern, or diffractogram, which serves as a unique "fingerprint" for a specific crystalline phase. sigmaaldrich.com For this compound, PXRD would be used to:

Confirm the crystalline nature of the synthesized bulk material.

Identify the specific crystalline form (polymorph) present.

Assess the phase purity of the sample, as any crystalline impurities would produce their own distinct diffraction patterns.

The PXRD pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, and their relative intensities are determined by the arrangement of atoms within the unit cell.

Photophysical Characterization

The interaction of this compound with light is a key area of investigation, providing insights into its electronic transitions and excited-state behavior. This is primarily explored through UV-Visible absorption and emission spectroscopy.

The UV-Visible absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For naphthalene and its derivatives, the absorption spectra are characterized by distinct bands arising from π-π* transitions within the aromatic system. nih.govomlc.org The introduction of substituents, such as a bromine atom and a nitrile group, is expected to modulate these transitions. The bromine atom, a halogen, and the electron-withdrawing nitrile (-CN) group can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and changes in the molar absorptivity (ε). mdpi.com Specifically, the presence of a cyano group on a naphthalene ring has been shown to induce bathochromic shifts. mdpi.com

Table 1: Expected UV-Visible Absorption and Emission Characteristics of Substituted Naphthalenes

| Property | Naphthalene | Substituted Naphthalenes (General Trend) |

| Absorption λmax | ~275 nm, ~312 nm | Bathochromic shift (red-shift) |

| Emission λmax | ~320-350 nm | Dependent on substituent; can be red-shifted |

Note: This table presents generalized trends for naphthalene and its derivatives based on available literature. Specific values for this compound are not available.

Fluorescence is the emission of light from a singlet excited state, a process that is typically fast. In contrast, phosphorescence is emission from a triplet excited state, which is a slower process due to the spin-forbidden nature of the transition. The presence of a heavy atom like bromine is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet to the triplet state. rsc.orgresearchgate.net This "heavy-atom effect" often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence efficiency. rsc.org Therefore, this compound is expected to exhibit phosphorescence. Studies on other brominated naphthalene derivatives have indeed shown observable room-temperature phosphorescence. rsc.orgosti.gov

The nitrile group, being electron-withdrawing, can also influence the photophysical properties by modifying the energy levels of the singlet and triplet states. rsc.org The combination of these two substituents on the naphthalene core makes the study of its fluorescence and phosphorescence particularly interesting for understanding the interplay of electronic and heavy-atom effects.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited singlet state before returning to the ground state. The quantum yield (Φ) of fluorescence is the ratio of the number of photons emitted to the number of photons absorbed. These parameters are crucial for characterizing the efficiency of the fluorescence process. For naphthalene, the quantum yield is approximately 0.23. omlc.org The introduction of substituents can significantly alter these values. For example, silyl-substituted naphthalenes have been shown to have increased fluorescence quantum yields. mdpi.com Conversely, the presence of a bromine atom would be expected to decrease the fluorescence quantum yield and lifetime due to the enhanced intersystem crossing to the triplet state. rsc.org

Table 2: Illustrative Photophysical Data for Naphthalene Derivatives

| Compound | Quantum Yield (Φf) | Lifetime (τ) | Reference |

| Naphthalene | 0.23 | - | omlc.org |

| 1-Silyl-naphthalene | 0.30 | - | aip.org |

| 4-Cyano-1-silyl-naphthalene | 0.66 | - | aip.org |

Note: This table provides examples of photophysical data for related naphthalene derivatives to illustrate the effect of substitution. Specific data for this compound is not available in the cited literature.

Thermogravimetric Analysis (TGA) for Material Stability Research

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. azom.com It is a valuable tool for assessing the thermal stability of materials. The TGA curve provides information about the decomposition temperatures and the amount of residual mass. For organic compounds, TGA can reveal the temperature at which significant degradation begins. azom.com

Table 3: General Thermal Decomposition Data for Organic Compounds from TGA

| Parameter | Description |

| Tonset | The temperature at which decomposition begins. |

| Tmax | The temperature of the maximum rate of mass loss. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. |

Note: This table outlines the key parameters obtained from a TGA experiment. Specific values are compound-dependent.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The imperative of "green chemistry" is reshaping the landscape of chemical synthesis, moving away from hazardous reagents and energy-intensive processes. arabjchem.orgresearchgate.net Traditional multi-step syntheses often involve harsh conditions and generate significant waste. For instance, a known route to the isomeric 4-bromonaphthalene-1-carbonitrile (B1283296) involves several steps starting from 1-methyl naphthalene (B1677914), including bromination, a Sommelet reaction, oximation, and finally dehydration, a process with multiple intermediates and potential for byproducts. google.com

Future research is focused on developing more atom-economical and environmentally benign pathways. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption for key transformations. Microwave-assisted one-pot, multi-component reactions under solvent-free conditions are a powerful approach for creating complex molecules efficiently. arabjchem.orgresearchgate.net

Hydrothermal Condensation: For derivatives like naphthalene bisimides, hydrothermal synthesis in water has proven to be a quantitative method that eliminates the need for organic solvents, catalysts, or a large excess of reagents. rsc.org This approach offers a promising green alternative to conventional methods that use high-boiling, toxic solvents like quinoline (B57606) or imidazole. rsc.org

Biodegradable Catalysts: The use of cheap, non-toxic, and biodegradable catalysts, such as tannic acid, is being explored for the synthesis of related naphthalene compounds. arabjchem.orgresearchgate.net These catalysts can be highly effective under solvent-free conditions, further enhancing the green credentials of the synthetic protocol. arabjchem.orgresearchgate.net

The development of such green protocols for 4-Bromonaphthalene-2-carbonitrile and its subsequent derivatives is crucial for enabling cost-effective and sustainable industrial-scale production.

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of this compound is dominated by its two key functional groups: the bromo substituent and the carbon-hydrogen (C-H) bonds of the naphthalene ring. Modern catalysis offers powerful tools to selectively modify these positions, opening avenues for creating a diverse library of new molecules.

The bromine atom serves as a highly versatile "handle" for a wide range of metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds. A prime example is the palladium-catalyzed cyanation of aryl bromides, which has been used to synthesize dinitrile derivatives from bromonitriles. umn.edu

Beyond the bromo group, the direct functionalization of C-H bonds is a frontier in organic synthesis. youtube.com This strategy avoids the need for pre-functionalized starting materials and offers a more direct route to complex molecules. Research into catalytic systems capable of selectively activating specific C-H bonds on the naphthalene core of this compound could unlock unprecedented synthetic possibilities. Such catalysts must be stable at high temperatures and selective for one C-H bond over others, presenting a significant but rewarding challenge. youtube.comyoutube.com

| Reaction Type | Reactive Site | Potential Reagent/Catalyst System | Outcome | Reference |

|---|---|---|---|---|

| Suzuki Coupling | C-Br | Aryl boronic acid / Pd catalyst | Formation of a new C-C bond (biaryl structure) | rsc.org |

| Buchwald-Hartwig Amination | C-Br | Amine / Pd or Cu catalyst | Formation of a new C-N bond | acs.org |

| Sonogashira Coupling | C-Br | Terminal alkyne / Pd/Cu catalyst | Formation of a new C-C triple bond | rsc.org |

| Cyanation | C-Br | Zn(CN)₂ / Pd catalyst | Conversion of bromide to a second nitrile group | umn.edu |

| Direct C-H Borylation | Aromatic C-H | B₂pin₂ / Ir or Rh catalyst | Introduction of a boronic ester for further coupling | youtube.com |

Integration into Advanced Smart Materials and Devices

Naphthalene-based molecules are at the forefront of research into organic electronics due to their rigid planar structure, good thermal and chemical stability, and tunable electronic properties. alfa-chemistry.comacs.orgnih.gov Derivatives of naphthalene, particularly naphthalene diimides (NDIs), are excellent n-type organic semiconductors, a class of materials that is less common than their p-type counterparts. alfa-chemistry.comrsc.org this compound is a key precursor for these advanced materials, providing a scaffold that can be elaborated into larger, electronically active systems.

Future applications for derivatives of this compound include:

Organic Field-Effect Transistors (OFETs): NDI-based materials exhibit high electron mobility and air stability, making them ideal for use as the semiconducting layer in OFETs. alfa-chemistry.comgatech.edu These transistors are the fundamental components of next-generation flexible displays, sensors, and wearable electronics.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are used as transport materials and emitters in OLEDs. alfa-chemistry.commdpi.comresearchgate.net Their high stability can enhance device lifetime, and by chemically modifying the naphthalene core, the emission color can be precisely tuned. mdpi.com

Organic Photovoltaics (OPVs): In solar cells, NDI derivatives can function as electron acceptors, analogous to fullerenes but with greater tunability of their energy levels. rsc.orgresearchgate.net

Sensors: The inherent fluorescence of many naphthalene derivatives makes them suitable for use in chemical sensors. acs.orgnih.gov The interaction of the naphthalene-based probe with specific ions or molecules can induce a detectable change in fluorescence. nih.gov

| Device | Material Class | Key Property | Potential Advantage | Reference |

|---|---|---|---|---|

| OFET | Naphthalene Diimides (NDIs) | High electron mobility | Enables n-type and ambipolar transistors for complex circuits | rsc.orgalfa-chemistry.comgatech.edu |

| OLED | Naphthalene-based copolymers | Tunable bandgap, high stability | Efficient, stable, and color-tuned light emission | alfa-chemistry.commdpi.comresearchgate.net |

| OPV | NDI derivatives | Tunable LUMO level, good electron acceptor | Alternative to fullerenes for efficient solar energy conversion | rsc.orggatech.edu |

| Sensors | Functionalized Naphthalenes | Strong fluorescence, photostability | High sensitivity and selectivity for detecting analytes | acs.orgnih.gov |

High-Throughput Screening and Computational Design for New Derivatives

The journey from a basic building block like this compound to a high-performance material is complex. To accelerate this process, modern research is increasingly relying on high-throughput screening (HTS) and computational design.

HTS allows chemists to rapidly and systematically test a large number of variables—such as catalysts, solvents, and reaction conditions—in parallel. unchainedlabs.com This approach can quickly identify optimal conditions for synthesizing or functionalizing the core molecule, bypassing the slow, one-at-a-time nature of traditional research. unchainedlabs.com

In parallel, computational chemistry, particularly using methods like Density Functional Theory (DFT), enables the in silico design of new derivatives. tandfonline.com Scientists can predict the electronic properties, molecular geometry, and charge transport characteristics of hypothetical molecules before committing resources to their synthesis. tandfonline.com This predictive power helps to prioritize the most promising candidates for experimental investigation, creating a more efficient and targeted discovery pipeline.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound can only be realized through a deeply integrated, interdisciplinary approach. The traditional gap between the synthesis of a molecule and its application is closing, fostering a synergistic relationship between organic chemists and materials scientists.

In this collaborative model, organic chemists leverage their expertise in synthetic strategies and catalytic methods to design and create novel derivatives with specific, targeted properties. rsc.orgmdpi.com These new compounds are then passed to materials scientists, who fabricate them into devices like transistors and OLEDs, providing crucial feedback on their performance. rsc.orgmdpi.com This iterative cycle of design, synthesis, and testing is essential for understanding structure-property relationships and for rationally improving material performance. The development of naphthalene-based semiconductors is a testament to this approach, where the synthesis of new molecules with varied connecting bonds (e.g., single, double, triple bonds) directly led to materials with mobilities varying by orders of magnitude when tested in thin-film transistors. rsc.org This seamless collaboration is the engine that will drive the transformation of simple building blocks like this compound into the advanced technologies of the future.

Q & A

Q. What are the common synthetic routes for 4-Bromonaphthalene-2-carbonitrile, and how are impurities controlled?

- Methodological Answer : The compound is typically synthesized via bromination of naphthalene precursors or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Key steps include:

- Bromination : Selective bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .

- Cyanation : Introduction of the nitrile group via palladium-catalyzed cyanation reactions .

Impurity control involves HPLC purification (>95% purity) and recrystallization using solvents like dichloromethane/hexane mixtures. Purity validation is performed via GC-MS and H/C NMR .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential dust/aerosol formation .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. The compound is classified as WGK 3 (highly hazardous to water), requiring secondary containment .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal in halogenated waste containers .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons) and IR (ν ~2220 cm for C≡N stretch) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H] at m/z 246) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio predict feasible routes by analyzing reaction databases. For example, bromine positioning is optimized using DFT calculations to evaluate steric/electronic effects .

- Kinetic Modeling : Simulate reaction pathways (e.g., bromination vs. ring-opening side reactions) using software like Gaussian. Activation energies for competing pathways guide temperature/pH optimization .

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

- Methodological Answer :

- Data Collection : Use high-resolution XRD (e.g., APEX2 detector) with Mo-Kα radiation (λ = 0.71073 Å) to minimize errors .

- Refinement : Apply SHELXL97 for least-squares refinement and PLATON for validation. Disordered bromine atoms are modeled with split positions and isotropic displacement parameters .

- Cross-Validation : Compare experimental data with computational crystallography (e.g., Mercury CSD) to resolve ambiguities in bond angles/thermal parameters .

Q. What strategies address contradictory spectroscopic data in structural elucidation?

- Methodological Answer :

- Multi-Technique Correlation : Overlay H NMR, C NMR, and IR data to confirm functional groups. For example, a missing nitrile signal in IR may indicate sample degradation .

- Isotopic Labeling : Use N-labeled precursors to trace unexpected nitrogen environments in N NMR .

- Computational Validation : Compare experimental H chemical shifts with DFT-predicted values (e.g., using Gaussian 09) to identify outliers .

Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bromine atom at the 4-position hinders Pd catalyst access, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : Electron-withdrawing nitrile groups activate the aromatic ring for nucleophilic substitution. Hammett constants (σ = 0.56) predict reactivity trends .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states in Suzuki couplings .

Data Contradiction Analysis

Q. How should researchers handle discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Reproducibility Testing : Repeat measurements using standardized methods (e.g., capillary melting point apparatus). Variations >5°C suggest impurities or polymorphic forms .

- Solubility Profiling : Use the shake-flask method in solvents like THF or DMSO. Conflicting data may arise from oxidation byproducts; confirm via TLC .

Experimental Design Considerations

Q. What are the best practices for designing stability studies under varying pH/temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.